

Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Phenyl-N-(phenylsulfonyl)glycine*

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Abstract

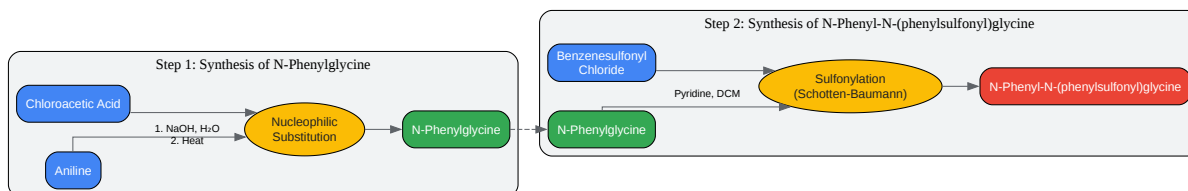
This document provides a detailed experimental protocol for the synthesis of **N-Phenyl-N-(phenylsulfonyl)glycine**, a molecule of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the synthesis of the intermediate, N-phenylglycine, via the reaction of aniline and chloroacetic acid. This is followed by the sulfonylation of N-phenylglycine with benzenesulfonyl chloride under Schotten-Baumann conditions to yield the final product. This application note includes comprehensive methodologies for both synthetic steps, purification procedures, and characterization data.

Introduction

N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives are scaffolds of interest in the development of novel therapeutic agents. The presence of the N-phenylglycine core, a non-proteinogenic amino acid, coupled with the phenylsulfonyl group, imparts specific physicochemical properties that are valuable in the design of bioactive molecules. Accurate and reproducible synthetic protocols are crucial for the exploration of the structure-activity relationships (SAR) of this class of compounds. This document outlines a reliable method for the laboratory-scale synthesis of the title compound.

Experimental Workflow

The overall synthetic strategy is depicted in the workflow diagram below.



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Caption: Synthetic workflow for **N-Phenyl-N-(phenylsulfonyl)glycine**.

Experimental Protocols

Step 1: Synthesis of N-Phenylglycine

This procedure outlines the synthesis of the intermediate, N-phenylglycine, from aniline and chloroacetic acid.

Materials:

- Aniline (C₆H₅NH₂)
- Chloroacetic acid (ClCH₂COOH)
- Sodium hydroxide (NaOH)
- Deionized water (H₂O)
- Hydrochloric acid (HCl, for workup)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid in deionized water.
- Cool the solution in an ice bath and slowly add an equimolar amount of sodium hydroxide solution to neutralize the chloroacetic acid.
- To this solution, add an equimolar amount of aniline.
- Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Acidify the reaction mixture with hydrochloric acid to precipitate the N-phenylglycine.
- Filter the crude product using a Büchner funnel and wash with cold deionized water.
- Recrystallize the crude product from hot water to obtain pure N-phenylglycine.
- Dry the purified product under vacuum.

Step 2: Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine

This procedure details the sulfonylation of N-phenylglycine to yield the final product.

Materials:

- N-Phenylglycine ($C_8H_9NO_2$)
- Benzenesulfonyl chloride ($C_6H_5SO_2Cl$)
- Pyridine (C_5H_5N)
- Dichloromethane (CH_2Cl_2)
- 1M Hydrochloric acid (HCl)

- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Suspend N-phenylglycine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Cool the suspension in an ice bath and add pyridine to act as a base.
- Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture via the dropping funnel.
- Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
- Upon completion, quench the reaction by adding 1M hydrochloric acid.
- Separate the organic layer and wash it sequentially with 1M hydrochloric acid, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **N-Phenyl-N-(phenylsulfonyl)glycine**.
- Dry the final product under vacuum.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compounds.

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Physical State	Melting Point (°C)
N-Phenylglycine	C ₈ H ₉ NO ₂	151.16	White solid	125-128
N-Phenyl-N-(phenylsulfonyl)glycine	C ₁₄ H ₁₃ NO ₄ S	291.32	White solid	168-171

Characterization Data for **N-Phenyl-N-(phenylsulfonyl)glycine**:

Analysis	Data
¹ H NMR (CDCl ₃)	δ (ppm): 7.8-7.2 (m, 10H, Ar-H), 4.85 (s, 2H, CH ₂), 10.5 (br s, 1H, COOH)
¹³ C NMR (CDCl ₃)	δ (ppm): 173.5 (C=O), 140.2, 138.5, 133.8, 129.5, 129.1, 128.8, 128.2, 127.5 (Ar-C), 54.8 (CH ₂)
IR (KBr, cm ⁻¹)	ν: 3300-2500 (br, O-H), 1725 (C=O), 1340 (SO ₂ , asym), 1160 (SO ₂ , sym)

Signaling Pathways and Logical Relationships

The synthesis of **N-Phenyl-N-(phenylsulfonyl)glycine** does not directly involve biological signaling pathways. However, the logical relationship of the synthesis is a sequential two-step process as illustrated in the workflow diagram. The successful synthesis of the final product is dependent on the successful completion of the first step to produce the necessary intermediate.

Conclusion

The experimental protocol detailed in this application note provides a reliable and reproducible method for the synthesis of **N-Phenyl-N-(phenylsulfonyl)glycine**. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound, facilitating its use in further research and development activities.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com